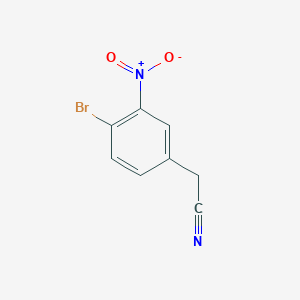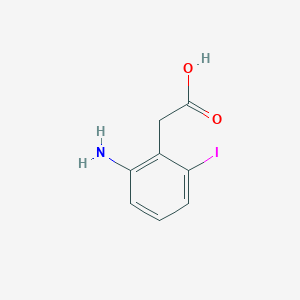![molecular formula C13H11F2N B13089661 (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions of the biphenyl structure and an amine group attached to the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine
- (3’,5’-Difluoro-[1,1’-biphenyl]-4-YL)methanamine
- (3’,5’-Difluoro-[1,1’-biphenyl]-5-YL)methanamine
Comparison: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is unique due to the specific positioning of the amine group at the 2-position, which influences its reactivity and interaction with molecular targets. The presence of fluorine atoms at the 3’ and 5’ positions also imparts distinct electronic and steric properties, differentiating it from other biphenyl derivatives.
Propriétés
Formule moléculaire |
C13H11F2N |
|---|---|
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
[2-(3,5-difluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H,8,16H2 |
Clé InChI |
SANJGVJAEPUFEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


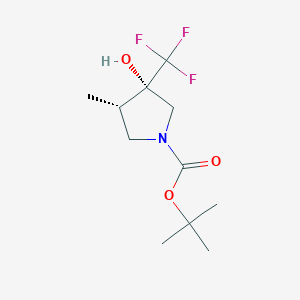

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
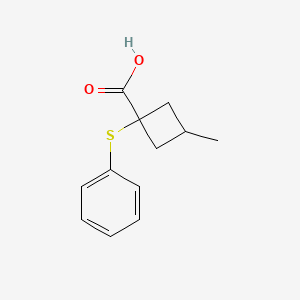
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
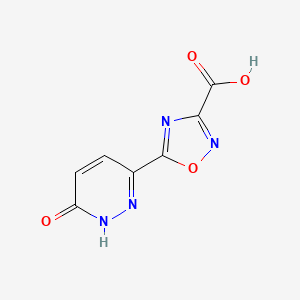

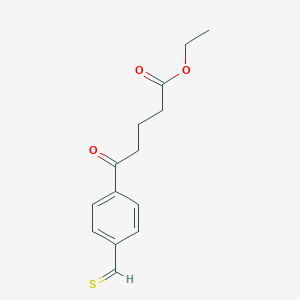
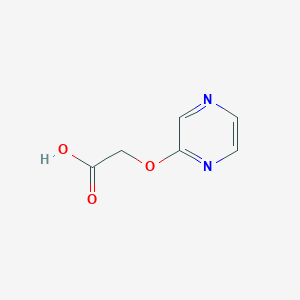
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
